Cas no 169255-50-9 (2,6-diiodo-4-(trifluoromethyl)phenol)

2,6-diiodo-4-(trifluoromethyl)phenol is a synthetic organic compound known for its unique electronic properties. This compound exhibits high chemical stability, making it suitable for various applications in the pharmaceutical and agrochemical industries. Its trifluoromethyl group provides enhanced solubility and reactivity, while the diiodo substituents contribute to its distinct spectroscopic characteristics.
2,6-diiodo-4-(trifluoromethyl)phenol structure
169255-50-9 structure
Product Name:2,6-diiodo-4-(trifluoromethyl)phenol
CAS No:169255-50-9
MF:C7H3F3I2O
MW:413.902277231216
MDL:MFCD20486163
CID:1350933
PubChem ID:10309908
Update Time:2025-06-20

2,6-diiodo-4-(trifluoromethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2,6-diiodo-4-(trifluoromethyl)phenol
    • KB-226205
    • SureCN2159314
    • AK104776
    • AKOS016007991
    • CTK8C4058
    • ANW-71005
    • 2,6-diiodo-4-trifluoromethyl-phenol
    • 2,6-diiodo-4-trifluoromethylaniline
    • 2,6-diiodo-4-trifluoromethyl-phenol;2,6-diiodo-4-trifluoromethylaniline;
    • 2,6-Diiodo-4-(trifluoroMethyl)phenol, 97%
    • C7H3F3I2O
    • SCHEMBL5274194
    • AKOS025402874
    • BS-16202
    • 169255-50-9
    • MFCD20486163
    • CS-0157699
    • D83010
    • PFTYBCBURDKLTH-UHFFFAOYSA-N
    • MDL: MFCD20486163
    • Inchi: 1S/C7H3F3I2O/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2,13H
    • InChI Key: PFTYBCBURDKLTH-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C=C(C(F)(F)F)C=1)I)O

Computed Properties

  • Exact Mass: 413.82300
  • Monoisotopic Mass: 413.82254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 3.62020

2,6-diiodo-4-(trifluoromethyl)phenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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2,6-diiodo-4-(trifluoromethyl)phenol Production Method

2,6-diiodo-4-(trifluoromethyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:169255-50-9)2,6-diiodo-4-(trifluoromethyl)phenol
Order Number:A1002354
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:59
Price ($):237.0
Email:sales@amadischem.com

Additional information on 2,6-diiodo-4-(trifluoromethyl)phenol

Introduction to 2,6-diiodo-4-(trifluoromethyl)phenol (CAS No. 169255-50-9)

2,6-diiodo-4-(trifluoromethyl)phenol, identified by its Chemical Abstracts Service (CAS) number 169255-50-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound features a phenolic core substituted with two iodine atoms at the 2- and 6-positions, and a trifluoromethyl group at the 4-position. The unique structural configuration of this molecule makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The< strong>2,6-diiodo-4-(trifluoromethyl)phenol molecule exhibits remarkable chemical properties that facilitate its utility in synthetic chemistry. The presence of iodine atoms introduces electrophilic centers, making it susceptible to nucleophilic substitution reactions, which are widely employed in drug discovery and molecular construction. Additionally, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, attributes that are crucial for pharmaceutical applications. These features collectively contribute to its significance in medicinal chemistry research.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The< strong>2,6-diiodo-4-(trifluoromethyl)phenol has emerged as a key intermediate in this endeavor. Its structural framework allows for modifications at multiple positions, enabling chemists to explore diverse chemical spaces and identify new lead compounds. For instance, the iodine substituents can be selectively displaced by various nucleophiles, such as amines or thiols, to generate arylamines or arylthiols, which are prevalent motifs in many pharmacologically active molecules.

One of the most compelling applications of< strong>2,6-diiodo-4-(trifluoromethyl)phenol is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular signaling pathways and are implicated in various diseases, including cancer. By modifying the< strong>2,6-diiodo-4-(trifluoromethyl)phenol scaffold, researchers have been able to develop potent inhibitors that target specific kinases with high selectivity. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential therapeutic efficacy. The trifluoromethyl group, in particular, has been shown to improve binding affinity and resistance to metabolic degradation, making it an indispensable feature in kinase inhibitor design.

The< strong>2,6-diiodo-4-(trifluoromethyl)phenol also finds utility in the development of antimicrobial agents. The growing threat of antibiotic-resistant bacteria has necessitated the discovery of new classes of antibiotics with unique mechanisms of action. The structural versatility of< strong>2,6-diiodo-4-(trifluoromethyl)phenol allows for the synthesis of derivatives that exhibit broad-spectrum antimicrobial activity. Recent studies have demonstrated that certain modifications of this compound can lead to potent inhibitors of bacterial enzymes essential for their survival and proliferation. Such findings highlight the compound's potential as a scaffold for novel antimicrobial drugs.

In addition to its role in drug discovery, 2,6-diiodo-4-(trifluoromethyl)phenol has been explored in materials science applications. The unique electronic properties conferred by its substituents make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a building block for organic semiconductors and light-emitting diodes (OLEDs). The iodine atoms can be leveraged to create stable radicals or intermediates that contribute to the formation of conjugated polymers with enhanced charge transport properties. These studies underscore the compound's broad applicability beyond traditional pharmaceuticals.

The synthesis of< strong>2,6-diiodo-4-(trifluoromethyl)phenol typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include halogenation reactions on a precursor phenol followed by functional group transformations to introduce the trifluoromethyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, catalytic halogenation techniques have been developed to improve regioselectivity and yield during iodination steps. Such improvements are crucial for ensuring an adequate supply of high-quality material for research and industrial applications.

The< strong>CAS No. 169255-50-9 designation provides a unique identifier for this compound within scientific literature and regulatory databases. This standardized numbering system facilitates accurate referencing and ensures consistency across different sources. Researchers relying on this compound can confidently refer to it by its CAS number when publishing their findings or when procuring it from chemical suppliers. The CAS registry system is an essential tool for chemists navigating the vast landscape of chemical compounds.

In conclusion,< strong>2,6-diiodo-4-(trifluoromethyl)phenol, with its CAS number 169255-50-9, represents a versatile and valuable compound in modern chemistry research. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules with applications ranging from drug development to materials science. As research continues to uncover new possibilities for this compound,< strong>CAS No.< strong>169255-50-9< strong>, it is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:169255-50-9)2,6-diiodo-4-(trifluoromethyl)phenol
A1002354
Purity:99%
Quantity:5g
Price ($):237.0
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